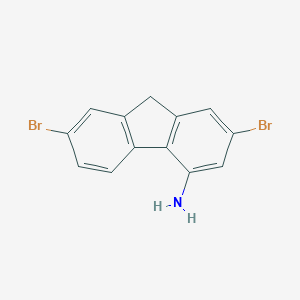

2,7-dibromo-9H-fluoren-4-amine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 91426. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,7-dibromo-9H-fluoren-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9Br2N/c14-9-1-2-11-7(4-9)3-8-5-10(15)6-12(16)13(8)11/h1-2,4-6H,3,16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCRGFCZFXXGGDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=CC(=C2)Br)C3=C1C=C(C=C3N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9Br2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60170490 | |

| Record name | Fluoren-4-amine, 2,7-dibromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60170490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

339.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1785-09-7 | |

| Record name | 2,7-Dibromo-9H-fluoren-4-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1785-09-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,7-Dibromo-4-fluorenamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001785097 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,7-Dibromo-4-fluorenamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91426 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Fluoren-4-amine, 2,7-dibromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60170490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,7-Dibromo-4-fluorenamine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y6N4Y2DN2X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Properties of 2,7-dibromo-9H-fluoren-4-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis, properties, and potential applications of 2,7-dibromo-9H-fluoren-4-amine, a key intermediate in the development of advanced organic materials. This document details the multi-step synthesis from commercially available precursors, including critical reaction parameters and purification strategies. Furthermore, it collates the known physical and spectral properties of the target compound, offering a valuable resource for researchers in organic electronics, materials science, and medicinal chemistry.

Introduction: The Significance of Functionalized Fluorenes

Fluorene and its derivatives are a cornerstone of modern materials science, prized for their rigid, planar structure, and tunable electronic properties. These characteristics make them ideal candidates for the creation of efficient and stable organic semiconductors.[1] The strategic functionalization of the fluorene core allows for the fine-tuning of its optical and electronic properties, leading to applications in Organic Light-Emitting Diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).[2][3]

The introduction of both bromine and amine functionalities, as seen in this compound, offers a versatile platform for further molecular elaboration. The bromine atoms serve as reactive handles for cross-coupling reactions, enabling the construction of complex conjugated systems, while the amino group can be utilized for further functionalization or to modulate the electronic character of the molecule.[1] This unique combination of functional groups makes this compound a valuable building block for the synthesis of novel materials with tailored properties for advanced electronic and biomedical applications.[4][5]

Strategic Synthesis of this compound

The synthesis of this compound is a multi-step process commencing with the commercially available 2,7-dibromofluorene. The synthetic strategy hinges on three key transformations: oxidation of the 9-position, regioselective nitration at the 4-position, and a subsequent reduction of both the nitro and ketone functionalities.

A [label="2,7-Dibromofluorene"]; B [label="2,7-Dibromo-9-fluorenone"]; C [label="2,7-Dibromo-4-nitro-9-fluorenone"]; D [label="this compound"];

A -> B [label="Oxidation"]; B -> C [label="Nitration"]; C -> D [label="Reduction"]; }

A high-level overview of the synthetic pathway.

Step 1: Oxidation of 2,7-Dibromofluorene to 2,7-Dibromo-9-fluorenone

The initial step involves the oxidation of the methylene group at the 9-position of 2,7-dibromofluorene to a carbonyl group, yielding 2,7-dibromo-9-fluorenone. This transformation is crucial for directing the subsequent electrophilic nitration.

Experimental Protocol:

A common and efficient method for this oxidation utilizes chromium trioxide (CrO₃) in acetic acid.

-

Procedure: To a suspension of 2,7-dibromofluorene in glacial acetic acid, chromium trioxide is added portion-wise while maintaining the temperature. The reaction mixture is stirred at room temperature until completion, typically monitored by thin-layer chromatography (TLC). The product, 2,7-dibromo-9-fluorenone, precipitates from the reaction mixture and can be isolated by filtration, followed by washing with water to remove residual acid and chromium salts.

-

Causality: The use of a strong oxidizing agent like CrO₃ is necessary to convert the relatively stable methylene bridge of the fluorene core to a ketone. Acetic acid serves as a solvent that can withstand the oxidative conditions.

Step 2: Regioselective Nitration of 2,7-Dibromo-9-fluorenone

This is a critical step that dictates the final substitution pattern of the target molecule. The goal is to introduce a nitro group selectively at the 4-position of the 2,7-dibromo-9-fluorenone scaffold.

Experimental Protocol:

-

Proposed Procedure: A mixture of nitric acid and sulfuric acid is typically used as the nitrating agent. The reaction is generally carried out at a controlled temperature to minimize the formation of dinitro and other unwanted byproducts. The progress of the reaction should be carefully monitored by TLC or HPLC to ensure the desired regioselectivity. The product, 2,7-dibromo-4-nitro-9-fluorenone, is then isolated by pouring the reaction mixture into ice-water, followed by filtration and purification.

-

Expert Insight: The electron-withdrawing nature of the bromine atoms and the carbonyl group deactivates the aromatic rings towards electrophilic substitution. However, the directing effects of these groups will influence the position of nitration. Careful control of stoichiometry and temperature is paramount to favor the formation of the 4-nitro isomer.

Step 3: Reduction of 2,7-Dibromo-4-nitro-9-fluorenone

The final synthetic step involves the reduction of both the nitro group to an amine and the ketone at the 9-position to a methylene group. This can be achieved in a single step or through a two-step sequence.

Experimental Protocol:

A robust method for the simultaneous reduction of a nitro group and a ketone is the use of tin(II) chloride (SnCl₂) in the presence of a strong acid like hydrochloric acid (HCl).[7]

-

Procedure: 2,7-dibromo-4-nitro-9-fluorenone is dissolved in a suitable solvent, such as ethanol or acetic acid. An excess of SnCl₂ dihydrate and concentrated HCl is then added. The reaction mixture is heated to reflux and monitored by TLC. Upon completion, the reaction is cooled and the pH is adjusted with a base to precipitate the tin salts. The product is then extracted with an organic solvent, dried, and purified by column chromatography or recrystallization.

-

Alternative Methods: Other reduction methods, such as the Wolff-Kishner or Clemmensen reductions, are also viable for the reduction of the ketone. However, the acidic conditions of the Clemmensen reduction (using zinc amalgam and HCl) could potentially be compatible with the simultaneous reduction of the nitro group. The basic conditions of the Wolff-Kishner reduction (using hydrazine and a strong base) would typically be performed after the nitro group has been reduced. The choice of method may depend on the overall compatibility with the substrate and desired yield.

Physicochemical and Spectroscopic Properties

A thorough characterization of this compound is essential for its use in research and development. The following table summarizes its key physical and identifying properties.

| Property | Value | Source |

| CAS Number | 1785-09-7 | [8] |

| Molecular Formula | C₁₃H₉Br₂N | [8] |

| Molecular Weight | 339.03 g/mol | [8] |

| Appearance | Likely a solid | Inferred |

Spectroscopic Data:

While comprehensive, published spectral data for this compound is limited, data for its precursors and related fluorene derivatives can provide valuable insights. Commercial suppliers often provide NMR data upon request.[8]

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the amino proton, and the methylene protons at the 9-position. The coupling patterns and chemical shifts will be influenced by the positions of the bromine and amine substituents.

-

¹³C NMR: The carbon NMR spectrum will provide information on the number and types of carbon atoms in the molecule.

-

Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the N-H stretching of the amine group (around 3300-3500 cm⁻¹), C-H stretching of the aromatic and methylene groups, and C-Br stretching vibrations.

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound, along with characteristic isotopic patterns due to the presence of two bromine atoms.

Potential Applications in Research and Development

The unique molecular architecture of this compound makes it a highly attractive building block for the synthesis of advanced functional materials.

-

Organic Electronics: As a derivative of fluorene, this compound is a prime candidate for the development of materials for OLEDs. The amine group can enhance hole-transporting properties, while the bromine atoms allow for the extension of the π-conjugated system through cross-coupling reactions to tune the emission color and efficiency.[1][2][9]

-

Fluorescent Probes: Functionalized fluorene amines are known to exhibit interesting photophysical properties and have been utilized in the development of fluorescent probes for biological imaging.[4][5] The isothiocyanate derivatives of similar fluorene amines have been successfully conjugated with proteins for two-photon fluorescence microscopy.[4][5]

-

Medicinal Chemistry: The fluorene scaffold is present in a number of biologically active compounds. The presence of the amine and bromo substituents provides opportunities for the synthesis of novel compounds with potential therapeutic applications.

Conclusion

This compound is a valuable and versatile intermediate for the synthesis of a wide range of functional organic materials. The synthetic route, while multi-step, utilizes well-established organic transformations. The strategic placement of the bromo and amino functionalities on the fluorene core provides a powerful platform for the design and synthesis of next-generation materials for applications in organic electronics, bio-imaging, and drug discovery. Further research into the detailed characterization and exploration of the reactivity of this compound will undoubtedly unlock its full potential in these exciting fields.

References

- Collado, M., et al. (2008). Amine-Reactive Fluorene Probes: Synthesis, Optical Characterization, Bioconjugation, and Two-Photon Fluorescence Imaging.

-

Collado, M., et al. (2008). Amine-Reactive Fluorene Probes: Synthesis, Optical Characterization, Bioconjugation, and Two-Photon Fluorescence Imaging. ACS Publications. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Fluorene Derivatives in Modern OLED Material Synthesis. Retrieved from [Link]

- Athira, M., & Shanmugam, P. (2021). Synthesis of Functionalized 9-Substituted Fluorene Derivatives via Boron Trifluoride Catalysed Reaction of Coplanar 9-(Phenylethynyl)-9H-fluoren-9-ols with 2-Aminobenzamides. SynOpen, 5(1), 17-24.

-

Royal Society of Chemistry. (n.d.). S1 Supporting Information S2 General Procedures S3 Synthetic Work S8 Experimental & Density Functional Theory (DFT) compari. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding Fluorene Derivatives: Applications in Advanced Materials. Retrieved from [Link]

- Karmakar, S., et al. (2021). Modification of fluorene and fluorenone core via C–H functionalization. Organic & Biomolecular Chemistry, 19(32), 6965-6979.

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Application of Fluorene Derivatives in Advanced Organic Electronics. Retrieved from [Link]

-

ResearchGate. (n.d.). Nitration of fluorenones 1, 2a, and 2b. Retrieved from [Link]

-

Beijing Entrepreneur Science & Trading Co., Ltd. (2023, September 7). Applications of Fluorene Derivatives in Materials Science, Drug Development, and Biochemistry. Retrieved from [Link]

-

Chemistry Stack Exchange. (2023, March 16). What groups can be reduced by Sn/HCl?. Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. Applications of Fluorene Derivatives in Materials Science, Drug Development, and Biochemistry-Beijing Entrepreneur Science & Trading Co., Ltd [entrepreneur-cn.com]

- 4. Amine-reactive fluorene probes: synthesis, optical characterization, bioconjugation, and two-photon fluorescence imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. Amine-Reactive Fluorene Probes: Synthesis, Optical Characterization, Bioconjugation, and Two-Photon Fluorescence Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 9. nbinno.com [nbinno.com]

2,7-dibromo-9H-fluoren-4-amine CAS number and suppliers

An In-Depth Technical Guide to 2,7-dibromo-9H-fluoren-4-amine for Advanced Research and Development

Authored by a Senior Application Scientist

Foreword: This document provides a comprehensive technical overview of this compound, a specialized chemical intermediate. Tailored for researchers, medicinal chemists, and materials scientists, this guide moves beyond basic data to explore the compound's synthesis, underlying chemical principles, and its emerging applications in drug discovery and materials science. Our focus is on providing actionable insights and robust protocols to empower your research and development endeavors.

Core Compound Identification and Properties

This compound is a polycyclic aromatic amine featuring a fluorene backbone substituted with two bromine atoms and an amine group. This specific arrangement of functional groups makes it a valuable and versatile building block in organic synthesis. The bromine atoms serve as reactive handles for cross-coupling reactions, while the amine group can be readily functionalized or utilized for its electronic properties.

Its core utility lies in the synthesis of more complex molecules, particularly conjugated polymers for organic electronics and novel scaffolds for medicinal chemistry.[1][2] The fluorene core itself imparts rigidity and desirable photophysical properties to target molecules.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1785-09-7 | [3][4] |

| Molecular Formula | C₁₃H₉Br₂N | [5] |

| Molecular Weight | 339.03 g/mol | [5] |

| Appearance | Solid (form may vary by supplier) | [5] |

| Melting Point | 189.5 - 190.5 °C | [5] |

| InChIKey | ZCRGFCZFXXGGDT-UHFFFAOYSA-N | [5] |

Synthesis and Purification: A Mechanistic Approach

The synthesis of this compound is most commonly achieved through the reduction of its nitro precursor, 2,7-dibromo-4-nitrofluorene.[5] This transformation is a cornerstone of aromatic chemistry, and the choice of reagents is critical for achieving high yield and purity.

Experimental Protocol: Reduction of 2,7-dibromo-4-nitrofluorene

Principle: The nitro group (-NO₂) is a strong electron-withdrawing group that can be reduced to a primary amine (-NH₂) using various reducing agents. A common and effective method involves the use of a metal catalyst, such as tin(II) chloride (SnCl₂) in an acidic medium (e.g., concentrated HCl) or catalytic hydrogenation. The tin chloride method is often preferred in a laboratory setting for its reliability and scalability.

Step 1: Reaction Setup

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 2,7-dibromo-4-nitrofluorene (1.0 eq) in ethanol or a similar polar solvent.

-

Rationale: Ethanol serves as a good solvent for the starting material and the intermediate species, facilitating a homogenous reaction environment.

Step 2: Addition of Reducing Agent

-

Add an excess of tin(II) chloride dihydrate (SnCl₂·2H₂O, typically 3-5 eq) to the suspension.

-

Slowly add concentrated hydrochloric acid (HCl) to the mixture. The reaction is exothermic and may require an ice bath for temperature control.

-

Rationale: Tin(II) chloride is the reducing agent. In the acidic environment provided by HCl, it effectively donates electrons to the nitro group, leading to its stepwise reduction to the amine. An excess is used to ensure the reaction goes to completion.

Step 3: Reaction and Monitoring

-

Heat the reaction mixture to reflux (typically 70-80 °C) for several hours (2-4 hours is common).

-

Monitor the reaction progress using Thin Layer Chromatography (TLC). A new spot corresponding to the more polar amine product should appear, while the starting nitro compound spot disappears.

-

Rationale: Heating accelerates the reaction rate. TLC is a crucial self-validating step to ensure all the starting material has been consumed before proceeding to workup, preventing purification difficulties.

Step 4: Workup and Isolation

-

Cool the reaction mixture to room temperature.

-

Slowly neutralize the excess acid by adding a saturated solution of sodium bicarbonate (NaHCO₃) or a dilute sodium hydroxide (NaOH) solution until the pH is basic (pH > 8). This will precipitate tin salts.

-

Rationale: Neutralization is critical. It quenches the reaction and deprotonates the ammonium salt intermediate to yield the free amine. The resulting tin hydroxides are insoluble and can be removed.

-

Filter the mixture through a pad of Celite to remove the inorganic tin salts.

-

Extract the aqueous filtrate with an organic solvent such as ethyl acetate or dichloromethane (DCM).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude product.

Step 5: Purification

-

The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.[6]

-

Rationale: Recrystallization is effective for removing minor impurities if the crude product is relatively clean. Column chromatography provides a higher degree of purification by separating the product from byproducts and unreacted starting material based on polarity.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Applications in Research and Drug Development

The true value of this compound is realized in its role as a versatile intermediate. Its distinct reactive sites allow for sequential and controlled functionalization.

A. Materials Science: Building Blocks for Organic Electronics

Fluorene derivatives are renowned for their application in Organic Light-Emitting Diodes (OLEDs), organic photovoltaics (OPVs), and other electronic devices.[1][7] this compound serves as a monomer in the synthesis of conjugated polymers.

-

Suzuki and Stille Couplings: The two bromine atoms at the 2 and 7 positions are ideal for palladium-catalyzed cross-coupling reactions. This allows for the polymerization with various boronic acids/esters or organotin compounds to create polymers with extended π-conjugated systems.[6]

-

Modulation of Electronic Properties: The amine group at the 4-position acts as an electron-donating group, which can be used to tune the HOMO/LUMO energy levels of the resulting polymer. This is a critical design parameter for optimizing charge injection/transport and the emission color in OLEDs.[1]

B. Drug Development and Medicinal Chemistry

While direct pharmacological applications of this compound are not widely reported, the fluorene scaffold is a known pharmacophore with a range of biological activities, including anti-tumor, anti-inflammatory, and antimicrobial properties.[1][2] This compound, therefore, represents a starting point for the synthesis of novel drug candidates.

-

Scaffold for Lead Generation: The amine group can be acylated, alkylated, or used in reductive amination to append various side chains, creating a library of novel compounds for screening.

-

Bioisostere and Analogue Synthesis: The dibromo-fluorene core can be used to synthesize analogues of known bioactive molecules, where the fluorene unit replaces other aromatic systems to improve properties like metabolic stability or target binding affinity. For example, some fluorene derivatives have been investigated as dihydrofolate reductase (DHFR) inhibitors.[2]

Conceptual Workflow: Derivatization for Bioactivity Screening

Caption: Conceptual workflow for creating and screening a chemical library.

Safety, Handling, and Storage

As with any laboratory chemical, proper handling of this compound is paramount. While a specific Safety Data Sheet (SDS) for this exact compound may need to be obtained from the supplier, general precautions for aromatic amines and brominated compounds should be followed.

-

Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[8][9]

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[8][9] Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place. Keep away from strong oxidizing agents.[9]

-

Toxicity: Aromatic amines and halogenated hydrocarbons should be treated as potentially hazardous. Assume the compound may cause skin and eye irritation.[8][10]

Commercial Suppliers

This compound is available from several chemical suppliers that specialize in research chemicals and building blocks. Availability and purity may vary.

Table 2: Selected Suppliers of this compound

| Supplier | Website | Notes |

| BLDpharm | Lists CAS 1785-09-7.[3] | |

| ChemicalBook | Provides properties and lists multiple suppliers.[4] | |

| Smolecule | Provides product details and synthesis information.[5] |

Note: This is not an exhaustive list. Researchers should verify purity and availability with their preferred vendors.

References

-

A General Strategy for the Facile Synthesis of 2,7-Dibromo-9-heterofluorenes | Organic Letters - ACS Publications . ACS Publications. [Link]

-

Supplementary Information for Vice-Versa Donor Acceptor Fluorene-Ferrocene Alternate Copolymer: A Twisted Ribbon for Electrical Switching - The Royal Society of Chemistry . The Royal Society of Chemistry. [Link]

-

Bioactive fluorenes. part I. Synthesis, pharmacological study and molecular docking of novel dihydrofolate reductase inhibitors based-2,7-dichlorofluorene - NIH . National Institutes of Health. [Link]

Sources

- 1. Applications of Fluorene Derivatives in Materials Science, Drug Development, and Biochemistry-Beijing Entrepreneur Science & Trading Co., Ltd [entrepreneur-cn.com]

- 2. Bioactive fluorenes. part I. Synthesis, pharmacological study and molecular docking of novel dihydrofolate reductase inhibitors based-2,7-dichlorofluorene - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 1785-09-7|this compound|BLD Pharm [bldpharm.com]

- 4. This compound | 1785-09-7 [amp.chemicalbook.com]

- 5. Buy this compound | 1785-09-7 [smolecule.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. ossila.com [ossila.com]

- 8. fishersci.com [fishersci.com]

- 9. fishersci.com [fishersci.com]

- 10. downloads.ossila.com [downloads.ossila.com]

Authored by: Dr. Gemini, Senior Application Scientist

An In-Depth Technical Guide to 2,7-dibromo-9H-fluoren-4-amine

Abstract

This technical guide provides a comprehensive overview of this compound, a key intermediate in the synthesis of advanced functional materials. The document delves into its chemical structure, physicochemical properties, and established synthetic protocols. Furthermore, it explores the compound's reactivity and its burgeoning applications in the fields of organic electronics and materials science. This guide is intended for researchers, chemists, and material scientists engaged in the development of novel organic semiconductors and related technologies.

Introduction: The Significance of the Fluorene Scaffold

Fluorene and its derivatives have garnered significant attention within the scientific community due to their rigid, planar biphenyl structure and unique photophysical properties. These characteristics make them exceptional building blocks for a variety of organic electronic materials, including those used in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The 9-position of the fluorene core can be readily functionalized to tune solubility and prevent aggregation, while the 2- and 7-positions are prime sites for extending conjugation and constructing polymeric structures.

This compound emerges as a particularly valuable derivative. The strategic placement of two bromine atoms at the 2 and 7 positions provides reactive handles for cross-coupling reactions, enabling the synthesis of well-defined polymers and complex molecular architectures. The amine group at the 4-position, a strong electron-donating group, significantly influences the molecule's electronic properties, making it an intriguing component for creating donor-acceptor systems with tailored energy levels.

Chemical Structure and Physicochemical Properties

The defining feature of this compound is its trifunctional nature, incorporating a fluorene backbone, two bromine substituents, and an amino group. This unique arrangement of functional groups dictates its chemical behavior and potential applications.

Caption: General Synthetic Scheme for this compound

Experimental Protocol: Reduction of 2,7-Dibromo-4-nitrofluorene

This protocol describes a representative method for the final reduction step.

Disclaimer: This protocol is for informational purposes only. All laboratory work should be conducted in a fume hood with appropriate personal protective equipment (PPE) by trained personnel.

Materials:

-

2,7-Dibromo-4-nitrofluorene

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O)

-

Concentrated Hydrochloric Acid (HCl)

-

Ethanol (EtOH)

-

Sodium hydroxide (NaOH) solution

-

Dichloromethane (DCM) or Ethyl acetate (EtOAc)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend 2,7-dibromo-4-nitrofluorene in ethanol.

-

Addition of Reducing Agent: Add an excess of tin(II) chloride dihydrate to the suspension.

-

Initiation of Reaction: Slowly add concentrated hydrochloric acid to the mixture. The reaction is exothermic and may require cooling in an ice bath to maintain control.

-

Reflux: After the initial reaction subsides, heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Carefully neutralize the excess acid by adding a saturated sodium hydroxide solution until the pH is basic. This will precipitate tin salts.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent such as dichloromethane or ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the solvent under reduced pressure.

-

Final Product: The crude product can be further purified by column chromatography or recrystallization to yield pure this compound.

Reactivity and Versatility

The chemical utility of this compound stems from its multiple reactive sites:

-

Amine Group: The nucleophilic amine group can readily react with electrophiles, making it a key site for derivatization.

-

Bromine Atoms: The bromine atoms at the 2 and 7 positions are ideal for palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, and Sonogashira couplings. This allows for the straightforward synthesis of conjugated polymers and oligomers.

Analytical Characterization

The identity and purity of synthesized this compound are confirmed using a suite of standard analytical techniques.

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons in the range of 7-8 ppm. Protons of the CH₂ group at the 9-position will appear as a singlet around 4 ppm. The NH₂ protons will also be present, though their chemical shift can vary. |

| ¹³C NMR | Distinct signals for each of the 13 carbon atoms in the molecule, with shifts influenced by the bromine and amine substituents. |

| Mass Spectrometry (MS) | The molecular ion peak (M⁺) will show a characteristic isotopic pattern due to the presence of two bromine atoms (⁷⁹Br and ⁸¹Br). |

| FTIR Spectroscopy | Characteristic N-H stretching vibrations for the primary amine group (typically two bands in the 3300-3500 cm⁻¹ region). C-H and C=C stretching vibrations for the aromatic rings. |

While specific spectral data is not readily available in public databases, documentation including NMR, HPLC, and LC-MS data can often be obtained from commercial suppliers. [1]

Applications in Research and Development

The unique electronic and structural features of this compound make it a highly sought-after building block in materials science and potentially in medicinal chemistry.

Organic Electronics

The primary application of this compound is as a monomer for the synthesis of conjugated polymers for organic electronic devices.

-

Organic Photovoltaics (OPVs): The electron-donating nature of the amine group makes this molecule and its derivatives suitable as donor materials in bulk heterojunction solar cells. It has been explored for its potential as a component in non-fullerene acceptors (NFAs). [2]* OLEDs and OFETs: Fluorene-based polymers are known for their high photoluminescence quantum yields and good charge carrier mobilities. The 2,7-dibromo functionality allows for polymerization, while the amine group can be used to fine-tune the emission color and energy levels of the resulting materials. [3]

Caption: Role as a Monomer in Organic Electronics

Medicinal Chemistry

While research on the biological activity of this compound itself is limited, the broader class of fluorene derivatives has shown significant promise in drug discovery.

-

Antiviral Agents: Symmetrical 2,7-diaminofluorene scaffolds have been investigated as highly potent inhibitors of the Hepatitis C Virus (HCV) NS5A protein. [4]* Anticancer and Antimicrobial Agents: Other functionalized fluorene derivatives have been synthesized and evaluated as dihydrofolate reductase (DHFR) inhibitors, showing potential as anticancer and antimicrobial agents. [5] The presence of the amine and bromo-substituents on the this compound scaffold provides a template that could be explored for the development of new therapeutic agents in these areas.

Safety and Handling

As with all laboratory chemicals, this compound should be handled with care. It is a brominated aromatic amine, and compounds of this class may be irritants and potentially toxic.

-

General Handling: Always handle in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a versatile and valuable building block for the synthesis of advanced organic materials. Its trifunctional nature, combining a stable fluorene core with reactive bromine and amine groups, provides chemists and material scientists with a powerful tool for creating novel conjugated polymers and small molecules with tailored optoelectronic properties. The continued exploration of this compound and its derivatives is expected to lead to further advancements in organic electronics and potentially in the field of medicinal chemistry.

References

- BLDpharm. 1785-09-7|this compound.

- Smolecule. Buy this compound | 1785-09-7.

- Ossila. 2,7-Dibromo-9,9-bis[3,3'-(N,N-dimethylamino)-propyl]fluorene.

- ChemicalBook. This compound | 1785-09-7.

- PubChem. 3,3'-(2,7-Dibromo-9H-fluorene-9,9-diyl)bis(N,N-dimethylpropan-1-amine).

- CP Lab Safety. 4, 4'-(2, 7-Dibromo-9H-fluorene-9, 9-diyl)diphenol, min 98% (HPLC), 10 grams.

- BLDpharm.

- ResearchGate.

- Sigma-Aldrich. 2,7-Dibromo-9-fluorenone 96 14348-75-5.

- Thermo Fisher Scientific. 2,7-Dibromo-9-fluorenone, 96% 1 g.

- PubMed Central. Synthesis of Blue Emissive Quaternary 9,9-Disubstituted N-Methyl-7-azaindole-Appended (Phenylethynyl)

- The Royal Society of Chemistry. Supplementary Information for Vice-Versa Donor Acceptor Fluorene-Ferrocene Alternate Copolymer: A Twisted Ribbon for Electrical Switching.

- ACS Publications. A General Strategy for the Facile Synthesis of 2,7-Dibromo-9-heterofluorenes | Organic Letters.

- SpectraBase. 2,7-Dibromo-9H-fluorene - Optional[1H NMR] - Chemical Shifts.

- PubChem. 2,7-Dibromo-9-fluorenone.

- Guidechem. 2,7-Dibromo-9H-fluoren-9-one 14348-75-5 wiki.

- NIST. 9H-Fluorene, 2,7-dibromo-.

- Boron Molecular. 2,7-dibromo-9,9-di-n-octyl-9H-fluorene.

- PubChem. 2,7-Dibromofluorene.

- ResearchGate. 2,7-Dibromo-9,9-dimethyl-9H-fluorene.

- ACS Publications.

- PubMed Central.

- National Institutes of Health. Bioactive fluorenes. part I. Synthesis, pharmacological study and molecular docking of novel dihydrofolate reductase inhibitors based-2,7-dichlorofluorene.

- PubMed. 2,7-Dibromo-9,9-dimethyl-9H-fluorene.

- MDPI. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective.

- PubMed.

Sources

- 1. 1785-09-7|this compound|BLD Pharm [bldpharm.com]

- 2. Buy this compound | 1785-09-7 [smolecule.com]

- 3. ossila.com [ossila.com]

- 4. Design and Synthesis of Novel Symmetric Fluorene-2,7-Diamine Derivatives as Potent Hepatitis C Virus Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Bioactive fluorenes. part I. Synthesis, pharmacological study and molecular docking of novel dihydrofolate reductase inhibitors based-2,7-dichlorofluorene - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 2,7-dibromo-9H-fluoren-4-amine: A Versatile Building Block for Advanced Materials and Therapeutics

Introduction

2,7-dibromo-9H-fluoren-4-amine is a specialized aromatic amine derivative of the fluorene scaffold. The fluorene core, a polycyclic aromatic hydrocarbon, is renowned for its rigid, planar structure and inherent fluorescence, making it a privileged platform in materials science and medicinal chemistry. The strategic placement of two bromine atoms at the 2 and 7 positions, coupled with an amine group at the 4-position, bestows this molecule with a unique combination of properties. The bromine atoms serve as versatile synthetic handles for cross-coupling reactions, enabling the construction of complex molecular architectures, while the amino group can be readily functionalized or can modulate the electronic properties of the fluorene system. This guide provides a comprehensive overview of this compound, including its physicochemical properties, a plausible synthetic pathway, potential applications in research and drug development, and essential safety and handling information.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that while the molecular formula and weight are well-established, other experimental data such as melting point and solubility are not widely reported in the public domain and should be confirmed with the supplier.

| Property | Value | Source |

| Molecular Formula | C₁₃H₉Br₂N | [1] |

| Molecular Weight | 339.03 g/mol | [1] |

| CAS Number | 1785-09-7 | [1] |

| Appearance | (Not widely reported, likely a solid) | - |

| Melting Point | (Not widely reported) | - |

| Solubility | (Not widely reported) | - |

Synthesis of this compound: A Proposed Pathway

The following diagram illustrates a potential synthetic workflow:

Caption: Potential workflow for the application of this compound in organic electronics.

Drug Development: A Scaffold for Bioactive Molecules

The fluorene nucleus is present in a number of biologically active compounds, and its derivatives have been investigated for their potential as anticancer, anti-inflammatory, and antiviral agents. [1]For instance, 2,7-diaminofluorene derivatives have been explored as potent inhibitors of the Hepatitis C Virus (HCV). [2]The this compound scaffold could serve as a starting point for the synthesis of novel therapeutic agents. The bromine atoms can be replaced with various functional groups through cross-coupling reactions to generate a library of compounds for biological screening. The amino group can also be derivatized to modulate the compound's pharmacokinetic and pharmacodynamic properties. The related compound, 2-aminofluorene, is known to be a carcinogen and is used in cancer research to understand the mechanisms of carcinogenesis. [3][4]

Safety and Handling

Specific safety and handling information for this compound is not readily available. However, based on the known hazards of related aminofluorene compounds, it is prudent to handle this chemical with extreme caution. 2-Aminofluorene is a known carcinogen and mutagen. [3][5] General Safety Precautions:

-

Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood. [5]* Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield. [5] * Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat. [5] * Respiratory Protection: If handling as a powder, use a NIOSH-approved respirator with a particulate filter. [6]* Handling: Avoid creating dust. Avoid contact with skin, eyes, and clothing. Do not ingest or inhale. [5]* Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents. [6] First Aid Measures:

-

-

In case of skin contact: Immediately wash with plenty of soap and water.

-

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

If inhaled: Move person into fresh air and keep comfortable for breathing.

-

If swallowed: Rinse mouth. Do NOT induce vomiting.

Seek immediate medical attention in all cases of exposure.

References

-

Wikipedia. 2-Aminofluorene. [Link]

-

PubChem. 2-Aminofluorene. [Link]

-

MySkinRecipes. 2-Aminofluorene. [Link]

- Google Patents. Method for preparing bromofluorenes.

-

Mousa, M. H. A., et al. Design and Synthesis of Novel Symmetric Fluorene-2,7-Diamine Derivatives as Potent Hepatitis C Virus Inhibitors. Molecules, 2020. [Link]

Sources

- 1. Applications of Fluorene Derivatives in Materials Science, Drug Development, and Biochemistry-Beijing Entrepreneur Science & Trading Co., Ltd [entrepreneur-cn.com]

- 2. Design and Synthesis of Novel Symmetric Fluorene-2,7-Diamine Derivatives as Potent Hepatitis C Virus Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-Aminofluorene - Wikipedia [en.wikipedia.org]

- 4. 2-Aminofluorene [myskinrecipes.com]

- 5. fishersci.com [fishersci.com]

- 6. assets.thermofisher.cn [assets.thermofisher.cn]

Topic: Potential Applications of 2,7-dibromo-9H-fluoren-4-amine in Organic Electronics

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

Fluorene and its derivatives are cornerstone materials in the field of organic electronics, prized for their rigid, planar structure, high thermal stability, and excellent photophysical properties.[1] This guide focuses on a specific, highly functionalized derivative, 2,7-dibromo-9H-fluoren-4-amine , a versatile building block with significant potential for creating next-generation organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). We will dissect the molecule's unique structural attributes—the electron-donating amine group and the strategically placed bromine atoms—to explain its utility. This paper provides a scientific overview of its synthesis, electronic properties, and a detailed exploration of its role in advanced semiconductor design, supported by experimental protocols and data.

Introduction: The Fluorene Core in Organic Electronics

Polyfluorene-based materials have emerged as a critical class of π-conjugated polymers for optoelectronic applications.[1][2] Their high fluorescence quantum yield and inherent hole-transporting characteristics make them ideal candidates for the emissive and charge-transporting layers in devices.[3] The true power of the fluorene scaffold, however, lies in its tunability. Through targeted chemical synthesis, functional groups can be introduced at various positions on the fluorene core to precisely modulate its electronic and physical properties.

The C9 position is commonly alkylated to enhance solubility and processability, which is crucial for creating thin films from solution.[4][5] The C2 and C7 positions are prime locations for extending the polymer backbone via cross-coupling reactions, allowing for the creation of copolymers with tailored band gaps and charge transport characteristics.[3][6]

This guide focuses on This compound (CAS No. 1785-09-7), a monomer that embodies this principle of targeted functionalization. Its structure combines three key features:

-

A rigid fluorene core for thermal stability and high photoluminescence.

-

Bromine atoms at the 2 and 7 positions , which serve as reactive handles for polymerization.[6]

-

An amine group at the 4-position , which acts as a potent electron-donating moiety to facilitate hole transport.[7]

This unique combination makes it a highly promising precursor for a new generation of high-performance organic semiconductors.

Synthesis and Physicochemical Properties

The utility of any monomer begins with its accessibility and purity. This compound is typically synthesized from readily available fluorene precursors.

Synthetic Pathway

A common synthetic route involves the nitration of 2,7-dibromofluorene followed by the reduction of the nitro group to an amine. While specific research on this exact molecule is limited, a plausible and widely practiced synthetic approach is outlined below.

Caption: Generalized synthetic pathway for this compound.

This multi-step synthesis starts with the bromination of fluorenone, a process for which established protocols exist.[8] Subsequent reactions introduce the nitro group, which is then reduced to the target amine.[9] Each step requires careful purification, often via column chromatography or recrystallization, to achieve the high purity (>98%) necessary for electronic applications.[3]

Core Physicochemical Properties

The physical and electronic properties of this monomer are critical to its function in a device.

| Property | Value | Significance in Organic Electronics |

| Molecular Formula | C₁₃H₉Br₂N | Defines the elemental composition and basic structure.[10] |

| Molecular Weight | 339.03 g/mol | Influences solubility and volatility.[10] |

| Appearance | Solid, likely a yellow or off-white powder. | Purity can often be initially assessed by color. |

| Melting Point | 189.5 to 190.5 °C | High melting point suggests good thermal stability.[9] |

| Solubility | Soluble in common organic solvents (e.g., THF, Chloroform). | Critical for solution-based processing of thin films.[11] |

| HOMO/LUMO Levels | Not widely reported; HOMO is expected to be relatively high due to the amine group. | Determines charge injection barriers and open-circuit voltage in solar cells. |

The Critical Role of Functional Groups

The true potential of this compound is understood by analyzing its functional components.

Caption: Functional breakdown of the this compound monomer.

The 2,7-Dibromo Reactive Sites

The bromine atoms at the 2 and 7 positions are the gateways to polymerization. They are excellent leaving groups for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling .[12][13] This reaction allows for the formation of C-C bonds by coupling the dibromofluorene monomer with various arylboronic acids or esters.[14] This versatility enables the creation of a vast library of copolymers. By choosing different coupling partners, a chemist can systematically tune the final polymer's:

-

Band Gap: Incorporating electron-deficient monomers can lower the LUMO, narrowing the band gap for red-shifted emission or broader solar absorption.[3]

-

Charge Mobility: Alternating with specific donor or acceptor units can create defined pathways for electron and hole transport.

-

Morphology: The structure of the comonomer influences how the polymer chains pack in the solid state, affecting device performance.

The 4-Amine Electron-Donating Group

The primary amine (-NH₂) group is a strong electron-donating substituent. Its presence has a profound impact on the molecule's electronic structure:

-

Raises the HOMO Level: The Highest Occupied Molecular Orbital (HOMO) energy is increased, which is crucial for reducing the energy barrier for hole injection from the anode (like ITO) into the organic semiconductor.[15]

-

Enhances Hole Transport: The lone pair of electrons on the nitrogen atom can participate in the π-conjugated system, stabilizing the positive charge carrier (hole) and facilitating its movement along the polymer chain. Materials with amine functionalities are well-established as excellent hole-transporting materials (HTMs).[7][16]

Potential Applications in Organic Electronics

The unique combination of reactive sites and an electron-rich core makes this compound a powerful building block for several classes of organic electronic devices.

Organic Light-Emitting Diodes (OLEDs)

In OLEDs, polymers derived from this monomer could serve two primary functions:

-

Hole Transport Layer (HTL): The inherent hole-transporting nature of the amine-functionalized fluorene makes it an ideal candidate for HTL materials.[7] An efficient HTL must have a high HOMO level to match the anode's work function and good hole mobility to transport charges to the emissive layer.

-

Emissive Layer (EML): As a comonomer in a light-emitting polymer, it can serve as the hole-transporting component. When copolymerized with an electron-transporting, emissive monomer, it helps create a balanced charge injection and recombination within the EML, leading to high efficiency. The fluorene core itself is a known blue emitter, and its properties can be tuned through copolymerization.[3]

Caption: Potential placement of a polymer derived from the monomer in an OLED.

Organic Photovoltaics (OPVs)

In OPVs, the goal is to absorb light and efficiently separate the resulting exciton into free charge carriers.

-

Donor Polymer in BHJ Solar Cells: The monomer's electron-donating (p-type) character makes it suitable for synthesizing donor polymers for bulk heterojunction (BHJ) solar cells. When blended with an electron acceptor material (like a fullerene derivative or a non-fullerene acceptor), the polymer donates an electron upon photoexcitation. The HOMO level of the polymer is a key determinant of the device's open-circuit voltage (Voc).[11]

-

Non-Fullerene Acceptor (NFA) Component: While primarily electron-donating, research has explored its use in constructing non-fullerene acceptors.[9] In a D-A-D type NFA, it could potentially be modified to act as a central or peripheral donor unit to tune the molecule's overall energy levels.

Organic Field-Effect Transistors (OFETs)

OFETs are the fundamental building blocks of flexible circuits and sensors.[17][18] The performance of an OFET is heavily dependent on the charge carrier mobility of the semiconductor in its active channel.

-

P-Type Channel Material: Given the strong hole-transporting tendency imparted by the amine group, polymers synthesized from this compound are expected to be p-type semiconductors. High hole mobility is essential for achieving high performance in p-channel OFETs.[18] The rigid, planar nature of the polyfluorene backbone can facilitate intermolecular π-π stacking, which is crucial for efficient charge transport in the solid state.

Key Experimental Protocol: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is the most powerful tool for utilizing this monomer. Below is a representative protocol for the polymerization of this compound with a generic aryldiboronic ester to create a copolymer.

Objective: To synthesize a poly(fluorene-co-aryl) copolymer.

Materials:

-

This compound (Monomer A)

-

Aryl-diboronic acid pinacol ester (Monomer B)

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂)

-

Base (e.g., aqueous K₂CO₃ or Cs₂CO₃)

-

Solvent (e.g., Toluene, THF)

-

Phase-transfer catalyst (e.g., Aliquat 336), if needed

Protocol Steps:

-

Reaction Setup: In a three-neck flask equipped with a condenser and under a nitrogen or argon atmosphere, dissolve equimolar amounts of Monomer A and Monomer B in the chosen solvent (e.g., Toluene).

-

Degassing: Degas the solution thoroughly by bubbling with nitrogen for 20-30 minutes or by using several freeze-pump-thaw cycles. This is critical to remove oxygen, which can deactivate the palladium catalyst.

-

Catalyst and Base Addition: Add the palladium catalyst (typically 1-2 mol%) and the aqueous base (2-3 equivalents per bromine atom) to the reaction mixture. If using a two-phase system, add the phase-transfer catalyst.

-

Reaction Execution: Heat the mixture to reflux (typically 85-110 °C) with vigorous stirring. Monitor the reaction progress by taking small aliquots and analyzing them with Gel Permeation Chromatography (GPC) to track the increase in molecular weight. The reaction is typically run for 24-72 hours.

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature.

-

Pour the mixture into a vigorously stirred precipitating solvent, such as methanol or acetone, to precipitate the crude polymer.

-

Filter the polymer and wash it with methanol and water to remove residual catalyst and salts.

-

For higher purity, re-dissolve the polymer in a good solvent (like chloroform) and re-precipitate it.

-

Further purification can be achieved using Soxhlet extraction with a sequence of solvents (e.g., acetone, hexane, chloroform) to remove low molecular weight oligomers and impurities.

-

-

Characterization: Dry the final polymer under vacuum. Characterize it using ¹H NMR, GPC (for molecular weight and polydispersity), UV-Vis spectroscopy (for optical properties), and Cyclic Voltammetry (for HOMO/LUMO estimation).

Conclusion and Future Outlook

This compound stands out as a highly strategic and versatile monomer for the synthesis of advanced organic semiconductors. Its pre-installed functional handles—the polymerizable bromine atoms and the hole-transporting amine group—provide a direct route to materials with desirable properties for a range of electronic applications.

Future research should focus on synthesizing a variety of copolymers using this monomer and systematically investigating their performance in OLEDs, OPVs, and OFETs. By pairing it with different electron-accepting comonomers, researchers can build a comprehensive structure-property relationship library. This will unlock the full potential of this promising building block and pave the way for more efficient, stable, and solution-processable organic electronic devices.

References

- PubMed. (2012). Synthesis of fluorene-based semiconducting copolymers for organic solar cells. Journal of Nanoscience and Nanotechnology, 12(5), 4132-6.

- ResearchGate. (n.d.). Polyfluorene-based semiconductors combined with various periodic table elements for organic electronics.

- TUE Research Portal. (n.d.). Fluorene-based materials and their supramolecular properties.

- RSC Publishing. (2024). Simple oxime functionalized fluorene polymers for organic solar cells.

- ACS Publications. (n.d.). Highly Efficient Fluorene- and Benzothiadiazole-Based Conjugated Copolymers for Polymer Light-Emitting Diodes. Macromolecules.

- OLED Intermediate Supplier. (n.d.). Exploring 2,7-Dibromo-9H-fluoren-9-one: A Key OLED Intermediate.

- Benchchem. (n.d.). Electrochemical Profile of 2,7-Dibromo-9,9-didecyl-9H-fluorene: A Technical Overview.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Properties of 2,7-Dibromo-9,9-bis(6-bromohexyl)fluorene for Material Applications.

- OLED Intermediate Supplier. (n.d.). The Role of Dibromo Fluorene in Modern OLED Manufacturing.

- The Royal Society of Chemistry. (n.d.). Supplementary Information for Vice-Versa Donor Acceptor Fluorene-Ferrocene Alternate Copolymer: A Twisted Ribbon for Electrical Switching.

- Smolecule. (2023). Buy this compound | 1785-09-7.

- ACS Publications. (n.d.). A General Strategy for the Facile Synthesis of 2,7-Dibromo-9-heterofluorenes. Organic Letters.

- MDPI. (2024). Hole-Transporting Materials Based on a Fluorene Unit for Efficient Optoelectronic Devices.

- RSC Publishing. (n.d.). Dopant-free hydrophobic fluorene-based hole transport materials: impact of methoxy-substituted triphenylamine and carbazole peripheral groups on the performance of perovskite solar cells. Sustainable Energy & Fuels.

- ResearchGate. (n.d.). Fluorene-based enamines as low-cost and dopant-free hole transporting materials for high performance and stable perovskite solar cells.

- Benchchem. (n.d.). A Comparative Guide to Cross-Coupling Reactions: 2,7-Dibromo-9-fluorenone vs. 2,7.

- ChemicalBook. (n.d.). This compound | 1785-09-7.

- Google Patents. (n.d.). CN101318888A - Process for synthesizing 2,7-dibromo fluorenone.

- NIH. (n.d.). Organoborane coupling reactions (Suzuki coupling). PMC.

- ResearchGate. (n.d.). Fluorometric study on the amine-catalysed Suzuki–Miyaura coupling.

- ResearchGate. (2025). Organic semiconductors for organic field-effect transistors.

- NIH. (n.d.). Organic semiconductors for organic field-effect transistors. PMC.

- ResearchGate. (n.d.). 2,7-Diaryl-9,9′-alkylfluorene derivatives obtained from Suzuki reaction....

Sources

- 1. research.tue.nl [research.tue.nl]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. nbinno.com [nbinno.com]

- 5. nbinno.com [nbinno.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. mdpi.com [mdpi.com]

- 8. CN101318888A - Process for synthesizing 2,7-dibromo fluorenone - Google Patents [patents.google.com]

- 9. Buy this compound | 1785-09-7 [smolecule.com]

- 10. This compound | 1785-09-7 [amp.chemicalbook.com]

- 11. Simple oxime functionalized fluorene polymers for organic solar cells - Polymer Chemistry (RSC Publishing) DOI:10.1039/D4PY00919C [pubs.rsc.org]

- 12. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Dopant-free hydrophobic fluorene-based hole transport materials: impact of methoxy-substituted triphenylamine and carbazole peripheral groups on the performance of perovskite solar cells - Sustainable Energy & Fuels (RSC Publishing) [pubs.rsc.org]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Organic semiconductors for organic field-effect transistors - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Thermal Stability Analysis of 2,7-dibromo-9H-fluoren-4-amine

This guide provides a comprehensive framework for the characterization of the thermal stability of 2,7-dibromo-9H-fluoren-4-amine (CAS No. 1785-09-7). As a functionalized fluorene derivative, this compound belongs to a class of molecules critical to advancements in materials science. Given the limited availability of specific thermal data in public literature, this document outlines the authoritative experimental protocols and theoretical considerations necessary for researchers and drug development professionals to accurately determine its thermal properties.

Introduction: The Imperative for Thermal Stability in Fluorene Derivatives

Fluorene and its derivatives are a cornerstone of modern organic electronics, prized for their rigid, planar structure, excellent charge transport characteristics, and high photoluminescence quantum yields.[1] These properties make them ideal candidates for use in Organic Light-Emitting Diodes (OLEDs), Organic Photovoltaics (OPVs), and Organic Field-Effect Transistors (OFETs).[1][2][3]

The thermal stability of these materials is not an academic curiosity but a critical performance parameter. High thermal stability is essential for:

-

Device Manufacturing: Many organic electronic devices are fabricated using high-temperature processes like vacuum thermal evaporation. The material must remain intact and not decompose during deposition.

-

Operational Lifetime: The longevity and reliability of a device are directly linked to the chemical and thermal stability of its components. Decomposition under operational heat can lead to device failure.[4][5]

-

Structural Integrity: The morphology and packing of molecules in the solid state, which dictate electronic properties, can be influenced by temperature.

This guide provides the essential methodologies to experimentally determine the key thermal stability metrics for this compound, primarily its decomposition temperature (Td) and melting point (Tm).

Physicochemical Properties: A Contextual Analysis

While specific thermal data for this compound is not extensively published, we can establish a baseline for expected behavior by examining closely related fluorene structures. The core fluorene moiety, substituted with bromine atoms, provides a rigid, high-melting-point backbone. The amine group at the 4-position will influence intermolecular interactions, such as hydrogen bonding, which can affect both the melting point and the decomposition pathway.

Table 1: Physicochemical and Thermal Data of Related Fluorene Compounds

| Compound Name | CAS Number | Molecular Formula | Melting Point (°C) |

| This compound | 1785-09-7 | C₁₃H₉Br₂N | Not Published; Experimental Determination Required |

| 2,7-Dibromo-9H-fluorene | 16433-88-8 | C₁₃H₈Br₂ | 164 - 166[6] |

| 2,7-Dibromo-9-fluorenone | 14348-75-5 | C₁₃H₆Br₂O | 203 - 205 |

Note: This table provides data for contextual reference only. The properties of the target compound must be determined experimentally.

Core Methodology: Standardized Thermal Analysis Protocols

To ensure data is reliable and reproducible, standardized thermal analysis techniques are employed. The two primary methods for this characterization are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[7]

Thermogravimetric Analysis (TGA) for Decomposition Temperature (Td)

Principle: TGA is a technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[8] It is the definitive method for determining the temperature at which a material begins to chemically decompose.[9] A plot of mass versus temperature, known as a thermogram, provides a clear indication of thermal stability.

Experimental Protocol:

-

Instrument Calibration: Calibrate the TGA instrument's mass and temperature sensors using certified reference materials (e.g., calcium oxalate) as per the manufacturer's guidelines.

-

Sample Preparation:

-

Place 5–10 mg of high-purity this compound into a ceramic or platinum TGA crucible.

-

Ensure the sample forms a thin, even layer at the bottom of the crucible to promote uniform heating.

-

-

Instrument Setup:

-

Place the crucible onto the TGA's high-precision microbalance.

-

Seal the furnace and purge the system with an inert gas, typically nitrogen or argon, at a flow rate of 40–60 mL/min for at least 30 minutes to ensure an oxygen-free environment.[9] An inert atmosphere is crucial for measuring inherent thermal decomposition, as opposed to oxidative degradation.

-

-

Thermal Program:

-

Equilibrate the sample at a starting temperature of 30°C.

-

Initiate a heating ramp at a constant rate of 10°C/min up to a final temperature of 800°C. A 10°C/min rate is standard for screening thermal stability.

-

-

Data Acquisition & Analysis:

-

Continuously record the sample mass as a function of temperature.

-

Plot the resulting data as percent mass loss vs. temperature.

-

Calculate the first derivative of the TGA curve (DTG curve). The peak of the DTG curve indicates the temperature of the maximum rate of mass loss.

-

The onset decomposition temperature (Td) is determined from the intersection of the tangent drawn from the point of initial mass loss with the baseline of the thermogram. This value represents the temperature at which significant degradation begins.

-

Differential Scanning Calorimetry (DSC) for Melting Point (Tm)

Principle: DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[7] It is used to detect thermal transitions where heat is absorbed (endothermic, e.g., melting) or released (exothermic, e.g., crystallization).

Experimental Protocol:

-

Instrument Calibration: Calibrate the DSC instrument's temperature and enthalpy axes using a high-purity indium standard.

-

Sample Preparation:

-

Accurately weigh 2–5 mg of this compound into an aluminum DSC pan.

-

Crimp the pan with a lid to ensure good thermal contact and contain the sample.

-

-

Instrument Setup:

-

Place the sample pan and an empty, sealed reference pan into the DSC cell.

-

Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 40-60 mL/min.

-

-

Thermal Program (Heat-Cool-Heat Cycle):

-

First Heat: Ramp the temperature from 25°C to a temperature approximately 30°C above the expected melting point (based on related compounds) at a rate of 10°C/min. This removes any prior thermal history.

-

Cool: Cool the sample at a controlled rate (e.g., 10°C/min) back to 25°C.

-

Second Heat: Ramp the temperature again at 10°C/min. The data from this second heating scan is typically used for analysis to ensure a consistent morphological state.

-

-

Data Acquisition & Analysis:

-

Record the differential heat flow as a function of temperature.

-

The melting temperature (Tm) is identified as the peak temperature of the endothermic event on the thermogram. The onset of the peak can also be reported.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical flow for determining the decomposition temperature using Thermogravimetric Analysis.

Caption: Workflow for TGA-based thermal stability analysis.

Conclusion

The robust characterization of thermal stability is fundamental to unlocking the full potential of this compound in advanced applications. While published data is scarce, the standardized TGA and DSC protocols detailed in this guide provide a clear and authoritative pathway for researchers to obtain the critical Td and Tm values. Adherence to these methodologies will ensure the generation of high-quality, reproducible data, enabling accurate assessment of the material's viability for use in organic electronics and other thermally demanding fields. Experimental determination remains the gold standard and is essential for this specific compound.

References

- Exploring the Potential of Brominated Fluorene Amines in Advanced Chemical Applic

- 2,7-Dibromo-9-fluorenone, 96% 1 g | Buy Online | Thermo Scientific Chemicals. Thermo Fisher Scientific.

- Thermogravimetric Analysis (TGA) ASTM E1131, ISO 11358. Intertek.

- 2,7-Dibromo-9-fluorenone 96% | 14348-75-5. Sigma-Aldrich.

- A General Strategy for the Facile Synthesis of 2,7-Dibromo-9-heterofluorenes.

- UNIT 10 THERMOGRAVIMETRIC ANALYSIS. eGyanKosh.

- Supplementary Information for Vice-Versa Donor Acceptor Fluorene-Ferrocene Alternate Copolymer: A Twisted Ribbon for Electrical Switching. The Royal Society of Chemistry.

- 2,7-Dibromo-9,9-bis[3,3'-(N,N-dimethylamino)-propyl]fluorene. Ossila.

- Thermogravimetric analysis. Wikipedia.

- Synthesis of Blue Emissive Quaternary 9,9-Disubstituted N-Methyl-7-azaindole-Appended (Phenylethynyl)

- Guide to Thermogravimetric Analysis (TGA)

- (PDF) Synthesis of new 2,7-dibromo 9-benzocyclobuten-3-yl-9H-fluorene derivatives - perspective dielectric materials for electronics.

- This compound | 1785-09-7. ChemicalBook.

- 2,7-Dibromo-9,9-dimethyl-9H-fluorene. PMC.

- (PDF) 2,7-Dibromo-9,9-dimethyl-9H-fluorene.

- Applications of Fluorene Derivatives in Materials Science, Drug Development, and Biochemistry. (2023). BOC Sciences.

- Webinar – Thermal Analysis of Organic Compounds. Mettler Toledo.

- 2,7-Dibromo-9H-fluorene.

- 1785-09-7|this compound. BLDpharm.

- Application Notes and Protocols for Fluorene Derivatives in Organic Electronics. Benchchem.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. Applications of Fluorene Derivatives in Materials Science, Drug Development, and Biochemistry-Beijing Entrepreneur Science & Trading Co., Ltd [entrepreneur-cn.com]

- 4. 2,7-Dibromo-9,9-dimethyl-9H-fluorene - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. 2,7-Dibromo-9H-fluorene [acrospharmatech.com]

- 7. mt.com [mt.com]

- 8. Thermogravimetric analysis - Wikipedia [en.wikipedia.org]

- 9. Thermogravimetric Analysis (TGA) ASTM E1131, ISO 11358 [intertek.com]

Spectroscopic Characterization of 2,7-dibromo-9H-fluoren-4-amine: A Technical Guide for Researchers

This technical guide provides a comprehensive overview of the spectroscopic properties of 2,7-dibromo-9H-fluoren-4-amine, a key intermediate in the development of novel organic electronic materials and pharmaceutical compounds. While direct, publicly available experimental spectra for this specific molecule are not readily found in the literature, this guide will leverage established spectroscopic principles and data from closely related fluorene derivatives to predict and interpret its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra. This approach provides a robust framework for researchers in the synthesis, characterization, and application of this and similar compounds.

Molecular Structure and its Spectroscopic Implications

This compound is a substituted fluorene core. The fluorene moiety is a rigid, planar aromatic system that forms the backbone of many functional materials. The spectroscopic characteristics of the parent fluorene are significantly modulated by the presence of two bromine atoms at the 2 and 7 positions and an amine group at the 4-position.

-

Bromine Substituents (C-Br): The two bromine atoms are strong electron-withdrawing groups through induction and have a notable effect on the electronic distribution of the aromatic rings. Their high atomic mass will also influence the vibrational frequencies in the IR spectrum. In NMR, their presence will lead to characteristic isotopic patterns for carbon atoms directly bonded to them.

-

Amine Substituent (-NH₂): The amino group is a strong electron-donating group through resonance, which will significantly impact the electronic transitions observed in the UV-Vis spectrum. The N-H bonds will give rise to characteristic stretching and bending vibrations in the IR spectrum. The protons of the amine group will be visible in the ¹H NMR spectrum, and their chemical shift can be sensitive to solvent and concentration.

-

Methylene Bridge (-CH₂-): The methylene group at the 9-position is a key structural feature of the fluorene core. The protons of this group will exhibit a characteristic singlet in the ¹H NMR spectrum, and the carbon atom will have a distinct chemical shift in the ¹³C NMR spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. The following sections predict the key features of the ¹H and ¹³C NMR spectra of this compound.

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show distinct signals for the aromatic, amine, and methylene protons. The predicted chemical shifts (in ppm, relative to TMS) are based on the analysis of related fluorene derivatives.

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Notes |

| H-1, H-3, H-5, H-6, H-8 | 7.0 - 8.0 | Multiplet | 5H | The exact chemical shifts and coupling patterns will depend on the electronic effects of the substituents. The protons on the amine-bearing ring will be more shielded (upfield) compared to those on the other ring. |

| -NH₂ | 4.0 - 5.5 | Broad Singlet | 2H | The chemical shift is highly dependent on solvent, concentration, and temperature due to hydrogen bonding. |

| -CH₂- (at C-9) | ~3.9 | Singlet | 2H | This signal is typically a sharp singlet in fluorene derivatives. |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon framework of the molecule. The presence of bromine will influence the chemical shifts of the directly attached carbons.

| Carbon Assignment | Predicted Chemical Shift (ppm) | Notes |

| Aromatic Carbons | 110 - 150 | The spectrum will show several distinct signals in the aromatic region. Carbons attached to bromine (C-2, C-7) will be deshielded. The carbon attached to the amine group (C-4) will be shielded. |

| C-9 | ~37 | This is a characteristic chemical shift for the methylene carbon in the fluorene core. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H and C-H bonds, as well as vibrations of the aromatic ring and the C-Br bonds.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (amine) | 3300 - 3500 | Medium to Strong, often two bands for symmetric and asymmetric stretching |

| Aromatic C-H Stretch | 3000 - 3100 | Medium to Weak |

| Aliphatic C-H Stretch (-CH₂-) | 2850 - 2960 | Medium |

| C=C Aromatic Ring Stretch | 1450 - 1600 | Medium to Strong |

| N-H Bend (amine) | 1550 - 1650 | Medium |

| C-N Stretch | 1250 - 1350 | Medium |

| C-Br Stretch | 500 - 650 | Strong |

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The fluorene system has a characteristic absorption spectrum that is modified by the substituents. The electron-donating amino group and the electron-withdrawing bromo groups will cause a significant bathochromic (red) shift compared to the parent fluorene molecule.

The UV-Vis spectrum of this compound, likely recorded in a solvent like dichloromethane (DCM) or tetrahydrofuran (THF), is expected to exhibit strong absorption bands in the UV region, with the main absorption maxima (λmax) predicted to be in the range of 300-400 nm.

Experimental Protocols

For researchers aiming to acquire experimental data for this compound, the following are standard protocols.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrument Setup: Use a 400 MHz or higher field NMR spectrometer.

-